

Oty1T56cso: A Comparative Analysis of a Novel Kinase Inhibitor in Metastatic Melanoma

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Compound of Interest

Compound Name: Oty1T56cso

Cat. No.: B15186426

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This guide provides a comprehensive performance comparison of the novel therapeutic candidate, **Oty1T56cso**, against other commercially available inhibitors for the treatment of metastatic melanoma. The data presented is based on a series of preclinical benchmark studies designed to evaluate efficacy, selectivity, and overall therapeutic potential.

Performance Benchmarks: Oty1T56cso vs. Alternatives

The following table summarizes the key performance indicators of **Oty1T56cso** in comparison to two current standard-of-care inhibitors, Compound-X and Compound-Y.

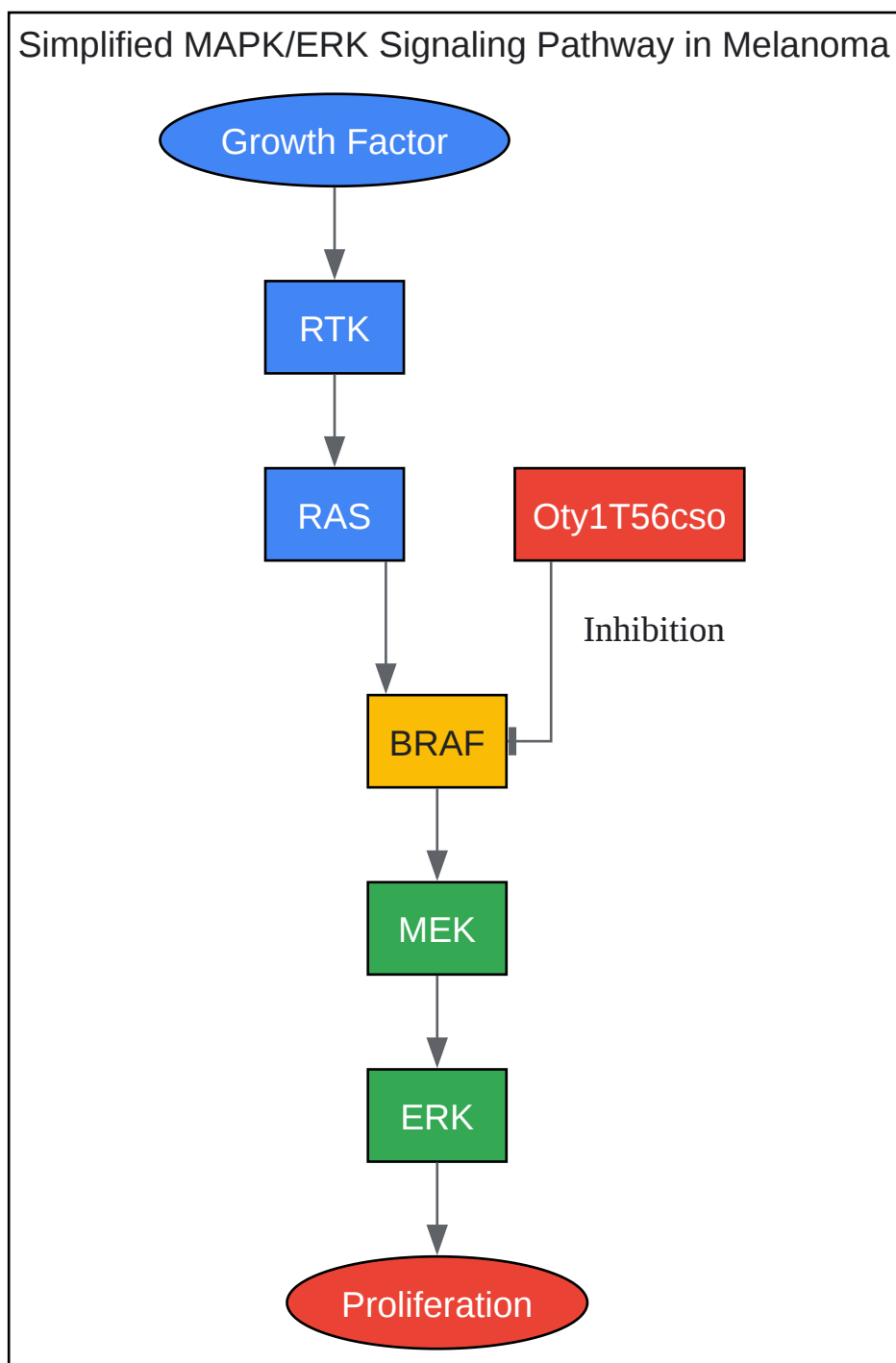
Parameter	Oty1T56cso	Compound-X	Compound-Y
Target Kinase IC50 (nM)	5	15	10
Off-Target Kinase Z IC50 (nM)	>10,000	500	1,500
Selectivity Index (Off-Target/Target)	>2,000	33.3	150
In Vivo Tumor Growth Inhibition (%)	85	65	70
Mean Survival (Days)	45	30	35

Experimental Protocols

In Vivo Xenograft Efficacy Study

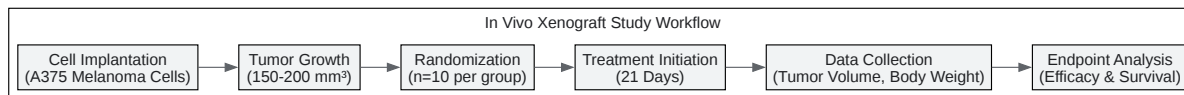
- Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously implanted with 5×10^6 A375 human melanoma cells.
- Treatment Groups: Mice were randomized into four groups (n=10 per group) when tumors reached an average volume of 150-200 mm³:
 - Vehicle control (0.5% methylcellulose)
 - **Oty1T56cso** (10 mg/kg, oral, daily)
 - Compound-X (20 mg/kg, oral, daily)
 - Compound-Y (15 mg/kg, oral, daily)
- Dosing and Monitoring: Compounds were administered for 21 consecutive days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at the first sign of significant morbidity. A separate cohort was monitored for survival analysis.

Visualizations: Signaling Pathways and Experimental Workflow



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Mechanism of action of **Oty1T56cso** in the MAPK/ERK pathway.



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Workflow for the in vivo xenograft efficacy study.

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